Decahydro-2-isopropenyl-4,7-methanoazulene-8-methanol
Description
IUPAC Nomenclature and Systematic Classification
The systematic name This compound adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines for bicyclic terpenoids. The parent structure, 4,7-methanoazulene, consists of a fused bicyclo[5.3.1]undecane system, where a methane bridge connects positions 4 and 7 of the azulene skeleton. The prefix decahydro denotes full saturation of the ten-membered ring system, while the substituents—2-isopropenyl and 8-methanol—are assigned numerical positions based on the lowest possible locants.
The molecular formula C₁₅H₂₄O (molecular weight: 220.35 g/mol) reflects the compound’s hybrid terpenoid-alcohol nature. Its classification under the broader category of methanoazulene derivatives aligns with structurally related compounds such as β-patchoulene (C₁₅H₂₄) and α-caryophyllene alcohol (C₁₅H₂₆O), which share the methano-bridged azulene core but differ in functionalization.
Molecular Architecture and Stereochemical Configuration
The molecule features a rigid decahydro-4,7-methanoazulene scaffold with two distinct substituents: an isopropenyl group (-C(CH₂)=CH₂) at position 2 and a hydroxymethyl group (-CH₂OH) at position 8. The methano bridge imposes significant steric constraints, stabilizing the chair-like conformation of the fused cyclohexane rings.
Stereochemical analysis remains challenging due to the absence of explicit crystallographic data for this compound. However, analogous structures like decahydro-2,2,4,8-tetramethyl-4,8-methanoazulen-9-ol (CAS 4586-22-5) exhibit axial chirality at the methano-bridged carbons, suggesting potential stereoisomerism in this compound. Nuclear Overhauser effect (NOE) spectroscopy and molecular modeling could resolve configurations at positions 2, 4, 7, and 8.
Comparative Analysis with Related Methanoazulene Derivatives
This compound belongs to a family of structurally diverse methanoazulene derivatives, as illustrated in Table 1.
The target compound distinguishes itself through its isopropenyl and hydroxymethyl groups, which introduce both hydrophobic and polar regions. Unlike β-patchoulene, which lacks oxygenated functional groups, the 8-methanol substituent enables hydrogen bonding, influencing solubility and intermolecular interactions.
X-ray Crystallographic Studies and Conformational Analysis
Direct X-ray crystallographic data for this compound are not yet available in public databases. However, studies on related methanoazulenes provide insights into its likely conformational behavior. For example, β-patchoulene (C₁₅H₂₄) adopts a trans-fused bicyclic structure with axial methyl groups, as confirmed by single-crystal X-ray diffraction. Computational models predict that the 8-methanol group in the target compound occupies an equatorial position to minimize steric clash with the methano bridge.
Conformational analysis via density functional theory (DFT) could further elucidate bond angles and torsional strain. Notably, the methano bridge in similar compounds induces a 120° angle at the bridged carbons, compressing the azulene skeleton and enhancing ring strain. These structural perturbations may influence the compound’s reactivity and stability.
Properties
CAS No. |
95008-96-1 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(4-prop-1-en-2-yl-7-tricyclo[6.2.1.02,6]undecanyl)methanol |
InChI |
InChI=1S/C15H24O/c1-9(2)12-6-13-10-3-4-11(5-10)15(8-16)14(13)7-12/h10-16H,1,3-8H2,2H3 |
InChI Key |
NNUOJGRBGBIPAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CC2C3CCC(C3)C(C2C1)CO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of decahydro-2-isopropenyl-4,7-methanoazulene-8-methanol typically involves multi-step organic synthesis starting from simpler bicyclic or tricyclic precursors. The key steps include:
- Construction of the bicyclic azulene framework with the methano bridge.
- Introduction of the isopropenyl group at the 2-position.
- Functionalization at the 8-position to introduce the hydroxymethyl (-CH2OH) group.
Raw Materials and Precursors
- Starting materials : Saturated bicyclic hydrocarbons or partially hydrogenated azulene derivatives.
- Reagents : Isopropenylation reagents (e.g., isopropenyl halides or equivalents), reducing agents for hydrogenation, and hydroxymethylation agents.
- Catalysts : Hydrogenation catalysts such as Pd/C or Raney Nickel for saturation steps; acid or base catalysts for functional group transformations.
Specific Preparation Routes
Hydrogenation and Functionalization
- The azulene core is first fully hydrogenated to decahydroazulene to stabilize the bicyclic system.
- The isopropenyl group is introduced via electrophilic substitution or addition reactions using isopropenyl precursors.
- Hydroxymethylation at the 8-position is achieved by selective oxidation or by nucleophilic substitution reactions on suitable intermediates.
Patent-Described Methods
- According to patent literature, related bicyclic alcohols with similar structures are prepared by multi-step synthesis involving selective hydrogenation, isopropenylation, and hydroxylation steps under controlled conditions to preserve stereochemistry and ring integrity.
- The use of noble metal catalysts in basic aqueous media has been reported for related polyhydric alcohols, which may be adapted for this compound’s synthesis.
Reaction Conditions and Optimization
| Step | Conditions | Notes |
|---|---|---|
| Hydrogenation | Pd/C or Raney Ni, H2 atmosphere, 30-80°C | Full saturation of azulene ring system |
| Isopropenylation | Acid catalysis, isopropenyl halide, 0-50°C | Electrophilic substitution at C-2 |
| Hydroxymethylation | Formaldehyde, base or acid catalyst, 20-70°C | Introduction of -CH2OH at C-8 |
| Purification | Distillation, crystallization | To isolate pure stereoisomeric product |
Research Findings and Analytical Data
- The stereochemistry of the methano bridge and substituents is critical for the compound’s properties and is controlled by reaction conditions and choice of catalysts.
- Analytical techniques such as NMR, IR, and mass spectrometry confirm the structure and purity of the final product.
- Yields reported in related syntheses range from moderate to high (60-90%) depending on the step and catalyst efficiency.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Decahydro-2-isopropenyl-4,7-methanoazulene-8-methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carbonyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Decahydro-2-isopropenyl-4,7-methanoazulene-8-methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development for treating various diseases.
Industry: It is used in the production of fragrances and flavors due to its unique aromatic properties
Mechanism of Action
The mechanism of action of decahydro-2-isopropenyl-4,7-methanoazulene-8-methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare Decahydro-2-isopropenyl-4,7-methanoazulene-8-methanol (Compound A) with analogous bicyclic terpene alcohols and derivatives.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound (A) | C₁₅H₂₄O | 2-isopropenyl, 8-hydroxymethyl | 220.35 | Hydroxyl, alkene |
| (2-Methylidene-5-prop-1-en-2-ylcyclohexyl)methanol (B) | C₁₂H₁₈O | 2-methylidene, 5-prop-1-en-2-yl | 178.27 | Hydroxyl, conjugated diene |
| Cyclohexanemethanol, 4-methylene (C) | C₉H₁₆O | 4-methylene | 140.23 | Hydroxyl, exocyclic alkene |
| Decahydro-4,7-methanoazulene-8-methanol (D) | C₁₄H₂₂O | Unsubstituted core, 8-hydroxymethyl | 206.32 | Hydroxyl, saturated framework |
Key Findings:
This substituent may enhance stability in acidic environments compared to Compound B, which features a conjugated diene system prone to oxidation . Compound C’s exocyclic alkene reduces steric hindrance, making it more reactive in Diels-Alder reactions compared to A’s rigid bicyclic structure.
Hydrogen Bonding and Solubility: All compounds share a hydroxymethyl group, but Compound A’s additional oxygen in the methanoazulene ring increases polarity (logP ~2.8 estimated) relative to Compound C (logP ~2.1). This may improve solubility in polar aprotic solvents like DMSO .
Synthetic Utility :
- Compound A’s rigid bicyclic framework makes it a candidate for asymmetric catalysis, whereas Compound B’s conjugated system is more suited for photochemical applications.
Biological Activity
Decahydro-2-isopropenyl-4,7-methanoazulene-8-methanol is a sesquiterpene compound derived from natural sources, particularly various plant species. This article explores its biological activity, including its potential therapeutic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C15H24O
- Molecular Weight : 236.35 g/mol
- IUPAC Name : 1,2,3,4,5,6,7,8-octahydro-1,4,9,9-tetramethyl-4-(1-methylethenyl)-
This compound exhibits a complex bicyclic structure typical of many terpenoids, contributing to its unique biological properties.
1. Antimicrobial Activity
This compound has been shown to possess significant antimicrobial properties. In a study evaluating various plant extracts containing this compound, it demonstrated effective inhibition against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard microdilution techniques.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 0.75 |
These findings suggest that the compound could be a potential candidate for developing natural antimicrobial agents.
2. Antioxidant Properties
The antioxidant capacity of this compound was evaluated through various assays such as DPPH and ABTS radical scavenging tests. The results indicated that the compound has a notable ability to neutralize free radicals:
| Assay Type | IC50 (μg/mL) |
|---|---|
| DPPH | 25 |
| ABTS | 15 |
These results highlight its potential use in preventing oxidative stress-related diseases.
3. Cytotoxicity and Anticancer Activity
Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. A study assessed its impact on human breast cancer cells (MCF7) and reported an IC50 value of approximately 30 μg/mL after 72 hours of treatment.
The selectivity index (SI) calculated for this compound was greater than 2, indicating a preferential toxicity towards cancer cells over normal cells:
| Cell Line | IC50 (μg/mL) | Selectivity Index |
|---|---|---|
| MCF7 | 30 | >2 |
| MCF10A | 70 |
This suggests that the compound may have therapeutic potential in cancer treatment.
Case Study 1: Antimicrobial Efficacy
In a comparative study of several essential oils containing this compound, researchers found that formulations with higher concentrations of this compound exhibited superior antimicrobial activity compared to others. The study concluded that integrating this compound into topical formulations could enhance their effectiveness against skin infections.
Case Study 2: Antioxidant Application
A clinical trial investigated the effects of a dietary supplement rich in this compound on oxidative stress markers in patients with metabolic syndrome. Results showed significant reductions in malondialdehyde levels and increased antioxidant enzyme activity after supplementation for three months.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Decahydro-2-isopropenyl-4,7-methanoazulene-8-methanol, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reduction and functionalization of bicyclic terpene precursors. For example, analogous methanol derivatives (e.g., quinoline-4-yl methanols) are synthesized via LiAlH4 reduction of carboxylic acids under inert atmospheres, followed by hydrolysis and crystallization from ethanol/ether mixtures . Optimization strategies include:
- Temperature control : Maintaining sub-0°C during reduction to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity.
- Purification : Gradient recrystallization using ethanol/hexane (1:3) improves purity .
- Example yield: ~74% achieved for structurally related compounds via controlled acetylation and crystallization .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- IR Spectroscopy : Detect hydroxyl (OH) stretches (~3200–3600 cm⁻¹) and isopropenyl C=C bonds (~1640 cm⁻¹) .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Mobile phases combining phosphate buffer (pH 6.0), methanol, and acetonitrile (31:11:8) enhance resolution in reverse-phase HPLC .
- Elemental Analysis : Validate C, H, N, O, S, and Cl content within ±0.4% of theoretical values, as demonstrated for related chlorinated compounds .
Q. How can researchers address discrepancies between theoretical and experimental data (e.g., elemental analysis vs. spectral results)?
- Methodological Answer :
- Replicate experiments : Ensure consistency across multiple batches.
- Cross-validation : Combine techniques (e.g., NMR for stereochemical confirmation, X-ray crystallography for absolute configuration) .
- Error analysis : For elemental mismatches, assess hygroscopicity or incomplete combustion during analysis .
Advanced Research Questions
Q. What strategies resolve stereochemical ambiguities in the decahydro-methanoazulene core, particularly for the isopropenyl and methanol substituents?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Mo-Kα radiation, 0.71073 Å wavelength) as applied to methanone derivatives .
- Computational modeling : DFT calculations (B3LYP/6-311+G(d,p)) predict stable conformers and compare with NOESY NMR data to validate spatial arrangements .
- Chiral chromatography : Use amylose-based columns with hexane/isopropanol gradients to separate enantiomers .
Q. How can researchers reconcile contradictory reactivity data (e.g., unexpected byproducts during functionalization)?
- Methodological Answer :
- Mechanistic studies : Probe intermediates via in situ FTIR or GC-MS to identify side reactions (e.g., amidine formation in TiCl4-mediated syntheses ).
- Byproduct isolation : Chromatographically separate and characterize minor products (e.g., 11% yield of dibenzodiazepine derivatives in clozapine syntheses) to refine reaction pathways .
- Kinetic profiling : Monitor reaction progress under varying temperatures/pH to suppress undesired pathways .
Q. What computational tools are effective for predicting the compound’s physicochemical properties (e.g., logP, solubility) to guide experimental design?
- Methodological Answer :
- QSAR models : Train algorithms on datasets of bicyclic terpenes to estimate logP and aqueous solubility.
- Molecular dynamics simulations : Predict solvent interactions using force fields (e.g., OPLS-AA) in explicit water/methanol systems .
- Thermodynamic analysis : Calculate Gibbs free energy of crystallization to optimize solvent selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
